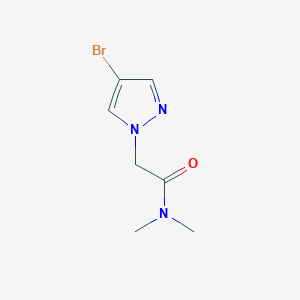![molecular formula C10H10BrNO3 B1523840 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine CAS No. 1299607-36-5](/img/structure/B1523840.png)
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
Descripción general
Descripción
5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine is a chemical compound with the empirical formula C10H10BrNO3 . It has a molecular weight of 272.10 .
Molecular Structure Analysis
The SMILES string for this compound is COC(OC)c1cc2cc(Br)cnc2o1 . This provides a text representation of the compound’s structure.Physical and Chemical Properties Analysis
This compound is a solid . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the use of related brominated and pyridine-containing compounds as precursors in the synthesis of various heterocyclic systems. For instance, compounds derived from 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine have been utilized to create pyrimido[4,5-e][1,3,4]thiadiazine derivatives, showcasing the potential of bromo-substituted pyridines in constructing complex heterocyclic structures (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Antiprotozoal Agents
Compounds structurally similar to 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine have been investigated for their antiprotozoal properties. A study on novel dicationic imidazo[1,2-a]pyridines, including derivatives synthesized from brominated furan compounds, showed significant in vitro and in vivo activity against protozoal infections, highlighting the potential of these compounds in developing new antiprotozoal agents (Ismail et al., 2004).
Antimicrobial and DNA Interaction Studies
The spectroscopic and theoretical studies on 5-Bromo-2-(trifluoromethyl)pyridine provided insights into the molecular structure, DNA interaction, and antimicrobial properties. Such studies suggest the potential for brominated pyridines in biomedical research, including the investigation of their interactions with biological molecules and antimicrobial activities (Vural & Kara, 2017).
Synthesis of Polyheterocyclic Ring Systems
Research utilizing 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine as a precursor for constructing new polyheterocyclic ring systems highlights the role of brominated pyridine derivatives in synthesizing complex organic molecules. These findings demonstrate the versatility of such compounds in organic synthesis and the development of novel chemical entities (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Development of Antioxidants
The study on the synthesis and reactivity of 6-substituted-2,4-dimethyl-3-pyridinols, including their antioxidant properties, provides a basis for the use of brominated pyridine derivatives in developing potent chain-breaking antioxidants. This research underscores the potential application of these compounds in pharmaceutical and material sciences (Wijtmans et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLMUAFAQHGKIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC2=CC(=CN=C2O1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



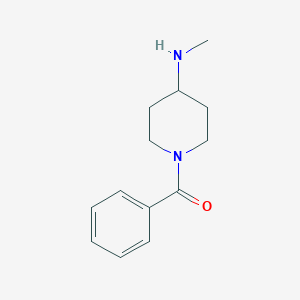
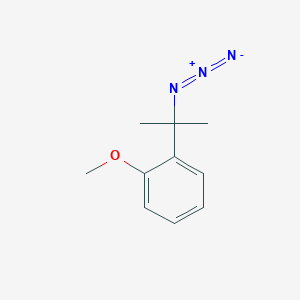
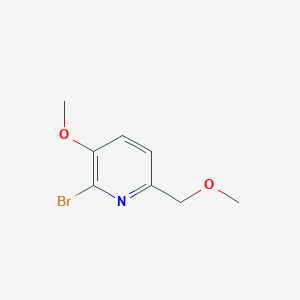
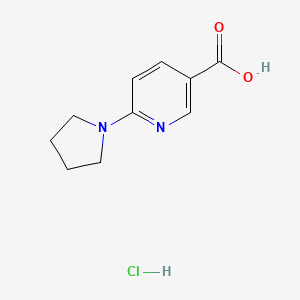
![5-Bromo-7-chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1523768.png)
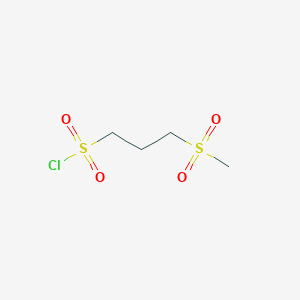

![[(2-Aminoethyl)sulfanyl]cyclopentane hydrochloride](/img/structure/B1523772.png)
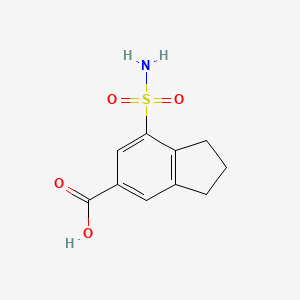
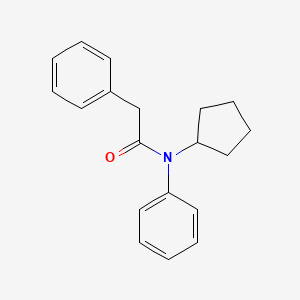

![3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride](/img/structure/B1523777.png)
